molecular formula C17H22N2O4S B256643 ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B256643
M. Wt: 350.4 g/mol
InChI Key: XZSFWYVWUWJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as certain viruses and bacteria. It has also been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in lab experiments is its potential as a fluorescent probe for imaging applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized through a multistep process. The first step involves the condensation of ethyl cyanoacetate and 4-ethoxy-3-methoxybenzaldehyde in the presence of ammonium acetate. The resulting product is then reacted with thiourea and sodium acetate to form the desired compound.

Scientific Research Applications

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to have potential applications in scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O4S/c1-5-22-12-8-7-11(9-13(12)21-4)15-14(16(20)23-6-2)10(3)18-17(24)19-15/h7-9,15H,5-6H2,1-4H3,(H2,18,19,24)

InChI Key

XZSFWYVWUWJFER-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OC

Origin of Product

United States

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